molecular formula C26H31N3O5S B2910049 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide CAS No. 894022-03-8

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide

Cat. No.: B2910049
CAS No.: 894022-03-8
M. Wt: 497.61
InChI Key: ZTFHJBNMFUGXQU-UHFFFAOYSA-N
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Description

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide is a complex organic compound that features a morpholine ring, an indole moiety, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler morpholine derivative with similar structural features.

    Indole-3-acetic acid: An indole derivative with different functional groups but similar core structure.

    Sulfonamide derivatives: Compounds with sulfonamide linkages that exhibit similar reactivity.

Uniqueness

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenethylacetamide is unique due to its combination of a morpholine ring, an indole moiety, and a sulfonamide linkage. This unique structure imparts specific chemical and biological properties that are not found in simpler or less complex analogs.

Properties

IUPAC Name

2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5S/c1-19-14-29(15-20(2)34-19)26(31)17-28-16-24(22-10-6-7-11-23(22)28)35(32,33)18-25(30)27-13-12-21-8-4-3-5-9-21/h3-11,16,19-20H,12-15,17-18H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFHJBNMFUGXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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